molecular formula C10H11ClO3 B8548988 Mandelic acid, 2-chloroethyl ester CAS No. 66267-65-0

Mandelic acid, 2-chloroethyl ester

Cat. No.: B8548988
CAS No.: 66267-65-0
M. Wt: 214.64 g/mol
InChI Key: KWGDKMFDHGVIEV-UHFFFAOYSA-N
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Description

Mandelic acid, 2-chloroethyl ester (C₉H₉ClO₃), is an ester derivative of mandelic acid (2-hydroxy-2-phenylacetic acid), where the hydroxyl group is replaced by a 2-chloroethyl (-OCH₂CH₂Cl) moiety. The compound combines the chiral center of mandelic acid with the electron-withdrawing and steric effects of the chloroethyl group, influencing its physicochemical and chromatographic behavior.

Properties

CAS No.

66267-65-0

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-chloroethyl 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C10H11ClO3/c11-6-7-14-10(13)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

KWGDKMFDHGVIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OCCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Mechanistic Insights

  • H-Bonding : Free hydroxyl groups in mandelic acid esters are critical for chiral recognition via H-bonding with cyclodextrin selectors . Esterification or acetylation diminishes this interaction.
  • Steric Effects : Ortho substituents (e.g., 2-Cl on the ring) create steric hindrance, improving selectivity by enforcing specific orientations .
  • Temperature Dependence : Inclusion complex stability inversely correlates with temperature; bulkier esters (e.g., ethyl) perform better at lower temperatures .

Preparation Methods

Sulfuric Acid-Catalyzed Reaction

The most widely documented method involves direct esterification of mandelic acid with 2-chloroethanol (ethylene chlorohydrin) using concentrated sulfuric acid as a catalyst.

Procedure :

  • Reagents : Mandelic acid (1.0 equiv), 2-chloroethanol (1.1–1.5 equiv), sulfuric acid (2–5% w/w).

  • Conditions : Reflux in toluene or benzene for 4–6 hours at 110–130°C.

  • Workup : Neutralization with sodium carbonate, extraction with diethyl ether, and vacuum distillation.

Yield : ~50% after purification.
Challenges : Charring at elevated temperatures and decomposition during distillation. Substituting sulfuric acid with gaseous HCl marginally improves yield but requires stringent moisture control.

Hydrochloric Acid Gas Method

An alternative approach employs HCl gas as both catalyst and dehydrating agent:

  • Reagents : Mandelic acid, 2-chloroethanol (excess), dry HCl gas.

  • Conditions : Reflux in dichloromethane or dichloroethane at 40–60°C for 8–12 hours.

  • Workup : Solvent evaporation, followed by crystallization or column chromatography.

Yield : 60–70% with reduced side products compared to sulfuric acid.

Acid Chloride Intermediate Route

Mandelic Acid Chloride Synthesis

Mandelic acid chloride, though challenging to isolate, can be generated in situ using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

  • Reagents : Mandelic acid (1.0 equiv), SOCl₂ (2.0 equiv).

  • Conditions : Reflux in benzene or toluene under anhydrous conditions for 3–5 hours.

  • Reaction :

    C₆H₅CH(OH)COOH+SOCl₂C₆H₅CH(OH)COCl+SO₂+HCl\text{C₆H₅CH(OH)COOH} + \text{SOCl₂} \rightarrow \text{C₆H₅CH(OH)COCl} + \text{SO₂} + \text{HCl}

Limitations : Incomplete conversion due to hydroxyl group interference; yields <40%.

Esterification with 2-Chloroethanol

The acid chloride reacts with 2-chloroethanol under basic conditions:

  • Reagents : Mandelic acid chloride (1.0 equiv), 2-chloroethanol (1.2 equiv), pyridine (1.5 equiv).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : Aqueous extraction and vacuum distillation.

Yield : 65–75% with high purity.

One-Step Process from Mandelonitrile

A patent-pending method (EP0006539A1) bypasses mandelic acid by reacting mandelonitrile with 2-chloroethanol and HCl:

  • Reagents : Mandelonitrile (1.0 equiv), 2-chloroethanol (3–20 equiv), HCl (1.8–3.0 equiv).

  • Conditions : 40–160°C for 3–10 hours in aromatic hydrocarbons (e.g., toluene).

  • Reaction :

    C₆H₅CH(OH)CN+HOCH₂CH₂Cl+HClC₆H₅CH(OH)COOCH₂CH₂Cl+NH₄Cl\text{C₆H₅CH(OH)CN} + \text{HOCH₂CH₂Cl} + \text{HCl} \rightarrow \text{C₆H₅CH(OH)COOCH₂CH₂Cl} + \text{NH₄Cl}

Advantages :

  • Yield : >90% with minimal byproducts.

  • Scalability : Compatible with continuous distillation for ammonium chloride removal.

Resolution of Racemic Mixtures

Chiral mandelic acid esters are resolved using cyclic amides (e.g., L-proline amide) in ethyl acetate/water systems:

  • Reagents : Racemic mandelic acid, (L)-cyclic amide (0.48–0.52 equiv).

  • Conditions : Reflux in 5–15% aqueous ethyl acetate, followed by cooling to 18–23°C.

  • Outcome : Enantiomeric excess (ee) >90% for (R)-isomer.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Direct Esterification50–70%ModerateHighLow
Acid Chloride Route65–75%HighModerateModerate
Mandelonitrile Process>90%HighHighLow
Chiral Resolution60–80%Very HighLowHigh

Critical Considerations

  • Solvent Selection : Aromatic hydrocarbons (toluene, xylene) enhance esterification efficiency by azeotropic water removal.

  • Catalyst Optimization : Friedel-Crafts catalysts (e.g., AlCl₃) improve reaction rates in acid chloride methods but require meticulous handling.

  • Purification : Vacuum distillation (20–50 mbar) is preferred to prevent thermal decomposition.

Industrial Applications and Patents

  • Herbicide Synthesis : The 2-chloroethyl ester is a precursor to triazine herbicides via oxidation to phenylglyoxylic acid derivatives.

  • Pharmaceuticals : Used in anticholinergic agents, leveraging its stability and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloroethyl mandelate, and how do reaction conditions influence yield?

  • Methodological Answer : The Fischer–Speier esterification method is a robust approach for synthesizing mandelic acid esters. For example, mandelic acid esters (e.g., methyl, ethyl, and n-butyl) have been synthesized with yields exceeding 90% by reacting mandelic acid with the corresponding alcohol under acidic conditions . For 2-chloroethyl ester derivatives, substituting the alcohol with 2-chloroethanol and using a catalyst like sulfuric acid or thionyl chloride could optimize esterification. Reaction parameters such as temperature (e.g., reflux conditions), solvent choice (e.g., anhydrous toluene), and stoichiometric ratios of reactants should be systematically varied to maximize yield and purity.

Q. How can researchers characterize the purity and structure of 2-chloroethyl mandelate?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against known standards.
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm esterification (e.g., disappearance of the carboxylic acid proton at ~12 ppm and appearance of ester carbonyl signals at ~170 ppm). IR spectroscopy can validate the ester C=O stretch (~1740 cm1^{-1}) .
  • Elemental Analysis : Verify molecular composition (C8_8H7_7ClO3_3) using combustion analysis or high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling 2-chloroethyl mandelate in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as mandelic acid derivatives are known irritants .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., 2-chloroethanol or chloroformate intermediates) .
  • Waste Disposal : Collect halogenated waste separately due to potential environmental toxicity, particularly aquatic hazards .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation at the ethyl group) affect the physicochemical properties of mandelic acid esters?

  • Methodological Answer :

  • Solubility : The 2-chloroethyl ester’s reduced water solubility compared to mandelic acid (logP ~1.5 vs. ~0.5) can be attributed to decreased polarity. Quantify via shake-flask experiments or computational methods (e.g., Crippen or McGowan fragmentation) .
  • Stability : Investigate hydrolytic degradation under varying pH using LC-MS. For example, esters with electron-withdrawing groups (e.g., Cl) may exhibit slower hydrolysis in acidic conditions due to reduced nucleophilic attack .

Q. What analytical strategies resolve contradictions in biodegradation data for halogenated mandelic acid esters?

  • Methodological Answer :

  • Controlled Biodegradation Assays : Use OECD 301F tests to measure % biodegradation over 28 days. Mandelic acid-derived ester ionic liquids (ILs) show 5–31% biodegradation, while amide derivatives are recalcitrant (<1%) . Conflicting results may arise from microbial community composition or ester side-chain length.
  • Metabolite Profiling : Employ LC-HRMS to identify degradation intermediates (e.g., 2-chloroethanol or phosphoric acid derivatives) and map pathways .

Q. How can computational modeling predict the environmental fate of 2-chloroethyl mandelate?

  • Methodological Answer :

  • QSPR Models : Use quantitative structure-property relationship (QSPR) models to estimate partition coefficients (e.g., logKow_{ow}) and biodegradation potential. Parameters like molecular volume (mcvol) and critical pressure (Pc_c) from Joback or NIST data are critical inputs .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous environments to predict persistence and bioaccumulation risks.

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